molecular formula C10H11ClF2N2O2 B2781021 2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide CAS No. 2411219-44-6

2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide

Cat. No.: B2781021
CAS No.: 2411219-44-6
M. Wt: 264.66
InChI Key: OCLDQPXOOSSHGY-UHFFFAOYSA-N
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Description

2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide is a chemical compound that features a chloro group, a difluoromethoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could lead to the formation of a corresponding oxide.

Scientific Research Applications

2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2N2O2/c1-5-3-7(15-8(16)6(2)11)4-14-9(5)17-10(12)13/h3-4,6,10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLDQPXOOSSHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC(F)F)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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